{7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid
Overview
Description
{7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure substituted with a 2,4-difluorobenzyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via the condensation of a suitable phenol derivative with an appropriate β-keto ester under acidic conditions.
Introduction of the 2,4-Difluorobenzyl Group: The 2,4-difluorobenzyl group can be introduced through an etherification reaction using 2,4-difluorobenzyl bromide and a base such as potassium carbonate.
Acetic Acid Substitution:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
{7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
{7-[(2,4-difluorobenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one}: Similar structure with a methoxyphenyl group instead of the acetic acid moiety.
{7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid: Similar structure with a propanoic acid moiety instead of acetic acid.
Uniqueness
{7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the 2,4-difluorobenzyl group enhances its lipophilicity and potential for membrane permeability, while the acetic acid moiety provides opportunities for further chemical modifications.
Biological Activity
The compound {7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid is a synthetic organic molecule belonging to the class of coumarin derivatives. This compound has garnered attention due to its potential biological activities, including anti-cancer, anti-oxidative, and enzyme inhibition properties. The unique structural features of this compound, particularly the presence of difluorobenzyl and oxo groups, may contribute to its biological efficacy.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 511.6 g/mol. The IUPAC name is 3-[3-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-3-oxopropyl]-7-[(2,4-difluorophenyl)methoxy]-4-methylchromen-2-one. The structure is characterized by multiple functional groups that enhance its interaction with biological targets.
Anti-Cancer Activity
Recent studies have demonstrated that coumarin derivatives exhibit significant anti-cancer properties. For example, compounds similar to this compound showed potent activity against MCF-7 breast cancer cells with IC values ranging from 0.47 μM to 16.1 μM . This suggests that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis or cell cycle arrest.
Enzyme Inhibition
The compound's structural features suggest potential inhibition of various enzymes. For instance, coumarin derivatives have been investigated for their ability to inhibit monoamine oxidase (MAO) and tyrosinase. The lipophilicity of these compounds plays a crucial role in their inhibitory activities . Specifically, some derivatives have shown selective inhibition against MAO-B with notable selectivity and potency.
Antioxidative Properties
Research indicates that coumarin derivatives exhibit antioxidative properties by scavenging free radicals and inhibiting lipid peroxidation. In vitro studies have demonstrated that certain derivatives possess strong anti-lipid peroxidation activity . This property is particularly relevant for preventing oxidative stress-related diseases.
Table 1: Biological Activity Summary
Activity Type | IC Value (µM) | Reference |
---|---|---|
Anti-cancer (MCF-7) | 0.47 - 16.1 | |
MAO-B Inhibition | Potent | |
Tyrosinase Inhibition | 68.86 | |
Lipid Peroxidation Inhibition | Strong Activity |
Case Studies
- Anti-Cancer Efficacy : A study evaluated the effects of various coumarin derivatives on MCF-7 cells. The results indicated that specific modifications in the structure significantly enhanced cytotoxicity against these cancer cells.
- Enzyme Interaction Studies : Another investigation focused on the interaction of coumarin derivatives with MAO enzymes. It was found that lipophilic compounds exhibited higher binding affinity and selectivity towards MAO-B compared to MAO-A.
- Antioxidative Mechanisms : A series of experiments assessed the antioxidative capacity of synthesized coumarin derivatives using DPPH radical scavenging assays. The results confirmed that certain structural modifications led to improved antioxidative activity.
Properties
IUPAC Name |
2-[7-[(2,4-difluorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2O5/c1-10-14-5-4-13(25-9-11-2-3-12(20)6-16(11)21)7-17(14)26-19(24)15(10)8-18(22)23/h2-7H,8-9H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRWFEALQRHRLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=C(C=C(C=C3)F)F)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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